N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:
Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.
Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.
Etching: The exposed areas are etched away to create the desired structure.
Doping: Impurities are introduced to modify the electrical properties of the silicon.
Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.
Industrial Production Methods
In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .
化学反应分析
Types of Reactions
L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:
Oxidation: Formation of silicon dioxide layers.
Reduction: Removal of oxides during etching processes.
Substitution: Doping of silicon with impurities to alter its electrical properties.
Common Reagents and Conditions
Oxidation: Oxygen or steam at high temperatures.
Reduction: Hydrofluoric acid for oxide removal.
Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.
Major Products Formed
Silicon Dioxide: Formed during oxidation.
Doped Silicon: Modified electrical properties due to doping.
Metal Contacts: Deposited during metal deposition processes.
科学研究应用
L9426 MOSFETs have a wide range of applications in scientific research and industry:
Chemistry: Used in analytical instruments and sensors.
Biology: Employed in bioelectronic devices and medical diagnostics.
Medicine: Integrated into medical imaging equipment and therapeutic devices.
Industry: Utilized in power electronics, automotive systems, and consumer electronics
作用机制
The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .
相似化合物的比较
L9426 MOSFETs can be compared with other similar compounds such as:
IRF540N: Another N-Channel MOSFET with similar voltage and current ratings.
STP55NF06: Known for its high current handling capability.
IRLB8721: Features low on-resistance and high efficiency.
Uniqueness
L9426 stands out due to its combination of high switching speed, low gate charge, and improved dv/dt capability, making it suitable for high-performance applications .
Conclusion
L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.
属性
CAS 编号 |
89151-79-1 |
---|---|
分子式 |
C13H18N4O4 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
JNTDLVIGSXZBQD-BTJKTKAUSA-N |
手性 SMILES |
CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。